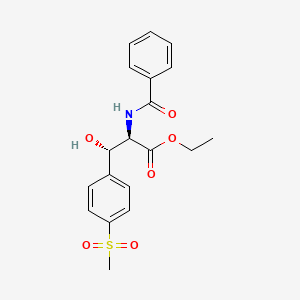

(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester

Description

(βS)-N-Benzoyl-β-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester (CAS: 139164-32-2) is a specialized drug analysis standard produced by TRC. Its molecular formula is C₁₉H₂₁NO₆S, featuring a D-phenylalanine backbone modified with a benzoyl group at the N-terminus, a β-hydroxy group, a para-methylsulfonyl substituent on the aromatic ring, and an ethyl ester at the C-terminus . This compound is utilized in research and quality control due to its high purity and structural complexity, making it a critical reference material in pharmaceutical and biochemical studies.

Properties

Molecular Formula |

C19H21NO6S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

ethyl (2R,3S)-2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22)/t16-,17+/m1/s1 |

InChI Key |

UIHAMDONOCRMPP-SJORKVTESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of D-phenylalanine, followed by the introduction of the benzoyl group through acylation. The hydroxy group is then introduced via a hydroxylation reaction, and the methylsulfonyl group is added through sulfonylation. Finally, the ethyl ester group is introduced through esterification, typically using an alcohol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol .

Scientific Research Applications

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and protein modifications.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

L-Phenylalanine, β-hydroxy-4-(methylsulfonyl)-, ethyl ester, (βR)- (CAS: 31925-29-8)

- Molecular Formula: C₁₂H₁₇NO₅S

- Key Differences :

- Stereochemistry : βR configuration vs. βS in the target compound.

- Substituents : Lacks the N-benzoyl group.

- Properties :

| Property | Target Compound | (βR)-Isomer |

|---|---|---|

| CAS No. | 139164-32-2 | 31925-29-8 |

| Molecular Formula | C₁₉H₂₁NO₆S | C₁₂H₁₇NO₅S |

| Stereochemistry | βS, D-configuration | βR, L-configuration |

| pKa (Predicted) | ~8–9 | 10.57 |

Non-Benzoylated Derivatives

D-Phenylalanine, β-hydroxy-4-(methylsulfonyl)-, ethyl ester, (βS)- (CAS: 36983-12-7)

- Molecular Formula: C₁₂H₁₇NO₅S

- Key Differences :

- Absence of the N-benzoyl group reduces steric hindrance and hydrophobicity.

- Applications : Intermediate in peptide synthesis or β-lactam antibiotics .

| Property | Target Compound | Non-Benzoylated Derivative |

|---|---|---|

| Boiling Point | Not reported | 515°C (Predicted) |

| Solubility | Lower in non-polar solvents | Higher polarity |

Sulfonyl-Containing Analogues

Ethyl (phenylsulphonyl)acetate (Compound 24a, )

- Structure : Phenylsulfonyl group instead of methylsulfonyl.

- Impact :

N-Phthaloyl-p-nitro-L-phenylalanine ethyl ester ()

- Structure : Phthaloyl and nitro substituents vs. benzoyl and methylsulfonyl.

- Synthesis Challenges : Nitro groups complicate stereochemical retention during synthesis compared to methylsulfonyl .

Chiral imine phenylalanine(N-cinnamylidene) ethyl ester (Compound 5, )

- Structure : Cinnamylidene substituent instead of benzoyl/methylsulfonyl.

- Applications : Used in asymmetric Staudinger reactions to form cis-β-lactams for antimicrobial agents .

| Property | Target Compound | Cinnamylidene Derivative |

|---|---|---|

| Reactivity | Moderate | High (due to conjugated imine) |

| Yield in Synthesis | Not reported | 80–90% |

Biological Activity

(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a synthetic compound categorized as an amino acid derivative. Its unique structure, which includes a benzoyl group, a hydroxy group, and a methylsulfonyl moiety attached to the D-phenylalanine backbone, suggests potential biological activity that merits investigation. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₆S |

| Molecular Weight | 391.44 g/mol |

| CAS Number | 139164-32-2 |

| Appearance | White solid |

| Solubility | Soluble in chloroform, DMSO, methanol |

The biological activity of (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is primarily assessed through structure-activity relationship studies. These studies indicate that modifications in its structure can significantly influence its interactions with biological targets such as enzymes and receptors. The compound has been predicted to exhibit anti-inflammatory and analgesic properties , likely due to its structural similarities with other bioactive compounds .

Pharmacological Effects

Research indicates that (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester may possess various pharmacological effects:

- Anti-inflammatory Activity: Similar compounds have shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are key mediators in inflammatory processes .

- Analgesic Properties: The structural characteristics suggest potential analgesic effects, akin to those observed in other benzoyl derivatives.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups can enhance the biological activity of this compound. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzoyl-D-phenylalanine | Benzoyl group attached to D-phenylalanine | Analgesic properties |

| 4-Methylsulfonyl-D-phenylalanine | Methylsulfonyl group attached to D-phenylalanine | Anti-inflammatory effects |

| N-Acetyl-D-phenylalanine | Acetyl group instead of benzoyl | Antipyretic activity |

These comparisons highlight the unique combination of functional groups in (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester that may enhance its biological activity compared to other compounds.

Synthesis Methods

The synthesis of (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves several steps, including:

- Acid Activation: Activation of the carboxylic acid group.

- Benzoylation: Introduction of the benzoyl moiety.

- Hydroxymethylation: Addition of the hydroxy group.

- Methylsulfonation: Incorporation of the methylsulfonyl group.

These methods are critical for ensuring high purity and yield during synthesis .

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester exhibit significant biological activities against various cell lines. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester through:

- Optimizing Synthesis: Improving yield and purity.

- Expanding Biological Testing: Evaluating efficacy against a broader range of diseases.

- Investigating Mechanisms: Understanding the specific pathways affected by this compound.

Q & A

Basic Research Question: What are the recommended analytical techniques for determining the stereochemical purity of (βS)-N-Benzoyl-β-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester in synthetic batches?

Methodological Answer:

Stereochemical purity is critical for ensuring biological activity and reproducibility. Techniques include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for resolution .

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) and coupling constant analysis can confirm stereochemistry, particularly for β-hydroxy and benzoyl groups .

- Polarimetry : Measures optical rotation to compare against known standards, though this requires high-purity samples .

- X-ray Crystallography : Definitive structural confirmation but requires single crystals, which may be challenging to obtain .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings to prevent exposure and ensure reproducibility?

Methodological Answer:

Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent handling due to potential volatility .

- Ventilation : Ensure proper airflow when using organic solvents (e.g., dichloromethane, THF) during synthesis or purification .

- Waste Management : Segregate waste by chemical class (e.g., halogenated vs. non-halogenated solvents) to prevent reactive interactions .

- Labeling : Clearly mark all intermediates and final products with CAS numbers and hazard warnings to avoid cross-contamination .

Advanced Research Question: How does the methylsulfonyl group influence the compound's interaction with biological targets in pharmacological studies?

Methodological Answer:

The methylsulfonyl (-SO₂CH₃) group contributes to:

- Electron-Withdrawing Effects : Enhances binding affinity to enzymes (e.g., sulfonamide-based inhibitors) by stabilizing charge interactions in active sites .

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, as observed in analogs like thiamphenicol derivatives .

- Solubility : Polar sulfonyl group improves aqueous solubility, facilitating in vitro assays but may require formulation adjustments for in vivo studies .

Experimental Design : Compare methylsulfonyl analogs with des-methylsulfonyl derivatives via enzyme inhibition assays (e.g., IC₅₀ determination) and pharmacokinetic profiling .

Advanced Research Question: In asymmetric synthesis, how does the ethyl ester moiety contribute to the enantiomeric control of (βS)-N-Benzoyl-β-hydroxy-4-(methylsulfonyl)-D-phenylalanine derivatives?

Methodological Answer:

The ethyl ester:

- Steric Effects : Bulky ethyl group directs asymmetric induction during β-lactam formation, as seen in Staudinger cycloadditions with chiral imines .

- Solubility Modulation : Enhances solubility of intermediates in non-polar solvents (e.g., dichloromethane), favoring controlled reaction kinetics .

- Protecting Group : Stabilizes the carboxylic acid during synthesis, preventing unwanted side reactions. Deprotection via hydrolysis under mild conditions (e.g., LiOH/THF/H₂O) preserves stereochemistry .

Validation : Monitor reaction progress via TLC or LC-MS and confirm enantiomeric excess (ee) using chiral HPLC .

Advanced Research Question: What methodologies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's metabolic stability?

Methodological Answer:

Address discrepancies through:

- In Silico-Experimental Hybrid Workflows :

- Isotope-Labeling Studies : Synthesize deuterated analogs to track metabolic pathways and validate computational models .

- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) for human liver microsomes to reconcile in silico ADME predictions .

Basic Research Question: What impurity profiling strategies are recommended for this compound during API (Active Pharmaceutical Ingredient) development?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .

- HPLC-MS/MS : Detect trace impurities (e.g., des-methylsulfonyl or de-esterified analogs) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Quantitative NMR (qNMR) : Quantify impurities lacking UV chromophores by integrating proton signals against an internal standard (e.g., trimethylsilylpropanoic acid) .

Advanced Research Question: How can researchers optimize the synthetic route to minimize racemization during β-hydroxy group formation?

Methodological Answer:

- Low-Temperature Conditions : Perform reactions below –10°C to reduce keto-enol tautomerism, a common racemization pathway .

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize intermediates and enforce stereocontrol .

- Catalytic Asymmetric Oxidation : Employ Sharpless or Jacobsen epoxidation catalysts for enantioselective β-hydroxylation .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect early racemization and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.